2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine
Description
Historical Context of Pyridine-Based Scaffolds in Drug Discovery
Pyridine derivatives have constituted 18% of FDA-approved small-molecule therapeutics since 2014, with particular dominance in oncology (33%) and central nervous system disorders (20%). The evolutionary trajectory spans from early antitubercular agents like isoniazid (1952) to modern kinase inhibitors such as crizotinib (2011), demonstrating pyridine's adaptability to diverse therapeutic targets. Structural analyses reveal that 54% of recent pyridine-containing drugs employ substituents at the C2 and C3 positions to optimize target engagement, a trend directly relevant to this compound's design.
Table 1: Evolution of Pyridine-Containing Drug Scaffolds
| Era | Representative Drug | Therapeutic Area | Key Structural Features |
|---|---|---|---|
| 1950s | Isoniazid | Antitubercular | Unsubstituted pyridine hydrazide |
| 1980s | Nicardipine | Cardiovascular | Dihydropyridine core |
| 2000s | Imatinib | Oncology | Pyridine-pyrimidine hybrid |
| 2020s | 2-Methoxy-THF derivative | Investigational | Methoxy-THF-polycycle conjugation |
The compound's methoxy group at C2 follows a well-established bioisosteric strategy, replacing traditional hydroxyl groups to enhance blood-brain barrier permeability while maintaining hydrogen-bonding capacity. This modification builds upon the success of pyridostigmine (1985) and more recent agents like entrectinib (2019), which utilize alkoxy groups for receptor affinity tuning.
Rational Design Principles for Tetrahydrofuran-Pyridine Hybrid Architectures
The fusion of tetrahydrofuran (THF) with pyridine addresses three critical drug design challenges:
Stereochemical Complexity : The THF ring introduces two chiral centers (C2 and C3), enabling precise spatial arrangement of pharmacophores. X-ray crystallographic studies of analogous compounds demonstrate THF's capacity to enforce a 110° dihedral angle between the pyridine and adjacent substituents, optimizing binding pocket complementarity.
Metabolic Stabilization : Comparative studies show THF-containing analogs exhibit 40-60% lower CYP3A4-mediated clearance than their furan counterparts, attributed to reduced electron-rich character at the oxygen heteroatom.
Solubility-Permeability Balance : LogP calculations for this compound (predicted 1.8) suggest improved membrane penetration over purely polar pyridine derivatives while maintaining aqueous solubility ≥50 μg/mL through THF's ether oxygen.
Table 2: Structural Component Contributions to Drug-Like Properties
| Component | Role | Pharmacokinetic Impact |
|---|---|---|
| Pyridine core | π-Stacking scaffold | Target binding affinity (Kd 2-20 nM) |
| C2 Methoxy | H-bond acceptor | BBB permeability (+30%) |
| N-THF substitution | Conformational restraint | Metabolic half-life (t₁/₂ +4h) |
| Methyl branch at THF-C2 | Steric protection | CYP450 inhibition reduction (-70%) |
Synthetic accessibility remains a key advantage, with established routes employing Ullmann coupling (pyridine-THF linkage) and Mitsunobu reactions (methoxy installation) achieving >85% yields under mild conditions. Recent advances in asymmetric catalysis now enable enantioselective synthesis of the THF moiety, critical given the 100-fold potency difference observed between R and S configurations in kinase inhibition assays.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methoxy-N-(2-methyloxolan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O2/c1-8-9(5-7-15-8)13-10-4-3-6-12-11(10)14-2/h3-4,6,8-9,13H,5,7H2,1-2H3 |
InChI Key |
QFUHBLGDELMOOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=C(N=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine typically involves nucleophilic substitution reactions. One common method involves the reaction of 2-methoxypyridine with 2-methyltetrahydrofuran-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s key structural features are compared to analogues with variations in the pyridine substituents and the N-linked heterocyclic/cyclic groups (Table 1).
Table 1: Structural Comparison of Key Analogues
*Calculated based on structural analysis.
Key Observations:
Tetrahydrofuran vs. Cyclopentyl : Replacing the oxygen-containing tetrahydrofuran with a cyclopentyl group (as in ) increases hydrophobicity (higher LogP) but reduces hydrogen-bonding capacity.
Aromatic vs.
Methoxy Position : The 2-methoxy group on pyridine is conserved across analogues, likely to modulate electronic effects and steric hindrance.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Property | This compound | 2-Methoxy-N-(pyridin-3-yl)pyridin-3-amine | N-(2-Methoxyphenyl)pyridin-3-amine |
|---|---|---|---|
| LogP (Predicted) | 1.8* | 1.5 | 2.9 |
| Solubility (mg/mL) | Moderate (tetrahydrofuran enhances solubility) | Low (due to aromaticity) | Very low |
| Hydrogen Bond Acceptors | 4 | 4 | 3 |
| PSA (Ų) | 45.6* | 49.8 | 34.2 |
*Calculated using computational tools; PSA = Polar Surface Area.
Key Findings:
Q & A
Q. What are the recommended computational methods to predict the electronic and thermodynamic properties of 2-Methoxy-N-(2-methyltetrahydrofuran-3-yl)pyridin-3-amine?
Density functional theory (DFT) using hybrid functionals like B3LYP is highly recommended. The B3LYP functional incorporates exact exchange terms, improving accuracy for thermochemical properties such as ionization potentials and electron affinities . Basis sets such as 6-31G(d,p) are suitable for geometry optimization and vibrational frequency calculations. For correlation-energy corrections, the Colle-Salvetti formula adapted into DFT frameworks (e.g., B3LYP) provides reliable results for molecular systems with heterocyclic moieties .
Q. How can researchers confirm the structural identity of this compound after synthesis?
Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR:
- 1H NMR : Focus on the methoxy group (δ ~3.8–4.0 ppm) and pyridine ring protons (δ ~6.5–8.5 ppm).
- 13C NMR : Identify the tetrahydrofuran oxygenated carbons (δ ~70–80 ppm) and pyridine carbons (δ ~120–150 ppm).
- Compare experimental data with computational predictions (DFT/NMR shielding tensors) to resolve ambiguities . HRMS should match the exact mass of the molecular formula (C₁₂H₁₈N₂O₂) with an error < 3 ppm .
Q. What synthetic routes are feasible for preparing this compound?
A Buchwald-Hartwig coupling approach is effective. For example:
- React 3-amino-2-methoxypyridine with a halogenated 2-methyltetrahydrofuran derivative (e.g., 3-bromo-2-methyltetrahydrofuran) using Pd-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 100–110°C under inert atmosphere .
- Purify via flash column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can researchers address low yields in the coupling reaction between pyridine and tetrahydrofuran derivatives?
Optimize catalyst loading, ligand choice, and solvent polarity. For example:
- Replace Pd(OAc)₂ with Pd₂(dba)₃ for enhanced stability.
- Use polar aprotic solvents (e.g., DMF) to improve solubility of the tetrahydrofuran substrate.
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize side-product formation . Contradictory results may arise from competing C–O vs. C–N coupling pathways; computational modeling (DFT) can identify transition-state barriers to guide optimization .
Q. How should researchers resolve discrepancies between experimental and computational NMR chemical shifts?
Systematic error analysis is critical:
- Re-optimize the molecular geometry using larger basis sets (e.g., cc-pVTZ).
- Account for solvent effects (e.g., IEFPCM model for DMSO or CDCl₃).
- Validate against solid-state NMR or X-ray crystallography data if available . For example, deviations > 0.5 ppm in pyridine ring protons may indicate improper treatment of electron correlation in DFT calculations .
Q. What strategies are effective for studying the compound’s conformational flexibility in solution?
Use dynamic NMR (DNMR) and molecular dynamics (MD) simulations:
- DNMR : Monitor coalescence temperatures for tetrahydrofuran ring puckering or methoxy group rotation.
- MD : Simulate in explicit solvent (e.g., water or methanol) using the AMBER force field to identify low-energy conformers . Cross-validate with variable-temperature 1H NMR experiments (e.g., −50°C to 100°C) .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Design a library of analogs with systematic substitutions:
- Replace the methoxy group with ethoxy or trifluoromethoxy to assess electronic effects.
- Modify the tetrahydrofuran ring (e.g., 2-ethyl or 3-fluoro substituents) to study steric and hydrophobic contributions. Evaluate biological or catalytic activity using assays relevant to the target application (e.g., enzyme inhibition or ligand-binding studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
